molecular formula C29H37N6O9P B607745 Unii-WD5dug7X38 CAS No. 1350735-70-4

Unii-WD5dug7X38

Cat. No. B607745
M. Wt: 644.6218
InChI Key: YAAQYJCOIFNMKX-CVANIGNKSA-N
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Description

“Unii-WD5DUG7X38” is also known as GS-6620 . It is a compound with the molecular formula C29H37N6O9P . The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of GS-6620 .


Molecular Structure Analysis

The InChIKey for GS-6620 is YAAQYJCOIFNMKX-RSTNYOGXSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving GS-6620 .

Scientific Research Applications

Wireless Local Area Network (WLAN) and Unlicensed National Information Infrastructure (UNII) Applications

The emergence of new ISM bands, such as the UNII from 5.150 to 5.710 GHz, has led to the development of high-gain, microstrip antennas designed for WLAN and UNII standards. These antennas provide dual-band operation and exhibit good return loss characteristics and stable radiation patterns over the desired frequency bands, making them suitable for applications in WLAN and UNII bands (Singla, Khanna, & Parkash, 2019).

Standardization of Income Inequality Data

The Standardized World Income Inequality Database (SWIID) standardizes the United Nations University database for cross-national research on income inequality. This database maximizes comparability for a large sample of countries and years, better suiting it for broad cross-national research than other sources (Solt, 2009).

Advancements in Nanoparticle Synthesis

Developments in novel materials, particularly in the electronics industry, have led to significant advancements in nanoparticle synthesis. These developments are essential for the evolution of various technologies, from semiconductors to chips (Cushing, Kolesnichenko, & O'connor, 2004).

Educational Programs for Translating Research into Innovations

The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on experiential learning and research in STEM innovation and entrepreneurship. This approach helps translate scientific research into practical innovations, benefiting society and the planet (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environment for Environmental Modeling

The Unified Air Pollution Model (UNI-DEM) demonstrates the necessity of collaborative working environments in large scientific applications. Such environments are essential for remote development, data sharing, and managing large scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Global Substance Registration System

The FDA and NCATS developed the Global Substance Registration System (GSRS) for rigorous scientific descriptions of substances relevant to health. This system provides unique identifiers and detailed descriptions for over 100,000 substances, aiding medicine and translational research (Peryea et al., 2020).

Future Directions

Unfortunately, I could not find specific information on the future directions of GS-6620 .

properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N6O9P/c1-17(2)26(36)42-24-22(43-29(15-30,28(24,6)38)23-13-12-21-25(31)32-16-33-35(21)23)14-40-45(39,44-20-10-8-7-9-11-20)34-19(5)27(37)41-18(3)4/h7-13,16-19,22,24,38H,14H2,1-6H3,(H,34,39)(H2,31,32,33)/t19-,22+,24+,28+,29-,45?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQYJCOIFNMKX-CVANIGNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(OC(C1(C)O)(C#N)C2=CC=C3N2N=CN=C3N)COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)(C)O)OC(=O)C(C)C)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N6O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159240
Record name GS-6620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 58059494

CAS RN

1350735-70-4
Record name GS-6620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350735704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-6620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS-6620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD5DUG7X38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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